molecular formula C15H18N2O3 B4990582 methyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 1,6-dimethyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4990582
M. Wt: 274.31 g/mol
InChI Key: OXQILAFKFZCMOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been successfully achieved through modified Biginelli reactions, utilizing microwave irradiation and catalysis under solvent-free conditions to promote high-yield outcomes. For instance, a structurally related compound was synthesized via this method, employing benzaldehyde, p-tolylurea, and methyl acetoacetate, indicating the versatility and efficiency of this synthetic approach in producing pyrimidine carboxylates (Qing Chen et al., 2012).

Molecular Structure Analysis

The crystallographic analysis of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, revealed insights into its anhydrous and solvated forms, showcasing solvatomorphism. The detailed study of its crystal packing, influenced by hydrogen bonding and other non-covalent interactions, illuminates the structural versatility of such compounds and their potential for forming diverse crystalline structures (Annie Cleetus et al., 2020).

Chemical Reactions and Properties

Investigations into the chemical reactivity and conversions of pyrimidine derivatives highlight the capability of such molecules to undergo various chemical transformations. For example, the study on 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidines showcased their chemical conversions involving the methyl group at the C(6) atom, nitrogen atoms of the pyrimidine ring, and the phenyl substituent, demonstrating the chemical versatility of these compounds (G. Remennikov et al., 1993).

properties

IUPAC Name

methyl 3,4-dimethyl-6-(4-methylphenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-9-5-7-11(8-6-9)13-12(14(18)20-4)10(2)17(3)15(19)16-13/h5-8,13H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQILAFKFZCMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N(C(=O)N2)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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